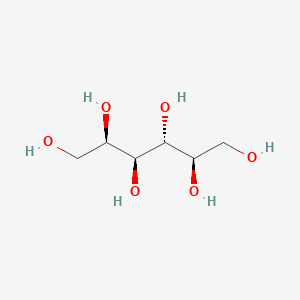
D-Talitol
概要
説明
D-Altritol is a type of sugar alcohol . It is also known as D-Talitol . It is used in various scientific and industrial research .
Synthesis Analysis
D-Altritol is part of the D-Altritol Nucleic Acids (ANA) which are oligonucleotides composed of a phosphorylated D-altritol backbone with nucleobases in the 2′-position . These oligonucleotides hybridize strongly and sequence selectively with RNA in an antiparallel way .
Molecular Structure Analysis
The molecular structure of D-Altritol is C6H14O6 . It forms part of the D-Altritol Nucleic Acids (ANA) which are oligonucleotides composed of a phosphorylated D-altritol backbone .
Chemical Reactions Analysis
D-Altritol is part of the D-Altritol Nucleic Acids (ANA) which are oligonucleotides that hybridize strongly and sequence selectively with RNA in an antiparallel way . Complexes between ANA and RNA or DNA are more stable than between HNA and natural oligonucleotides .
Physical and Chemical Properties Analysis
D-Altritol has the molecular structure C6H14O6 . More detailed physical and chemical properties are not available in the retrieved sources.
科学的研究の応用
Neighbouring-Group Effects in Chemistry
D-Altritol exhibits interesting chemical behavior due to neighbouring-group effects. Buchanan and Edgar (1969) studied the acidic hydrolysis of its derivatives, revealing the formation of various anhydrohexitols as minor products. This research contributes to the understanding of hexitol chemistry and potential synthetic applications of D-Altritol in complex organic compounds (Buchanan & Edgar, 1969).
Role in Marine Macroalgae
Research by Reed et al. (1995) used 13C NMR spectroscopy to study D-Altritol in the marine macroalga Himanthalia elongata. They found that D-Altritol is a major intracellular organic solute, suggesting its role in the alga's metabolic processes and potentially in osmotic regulation (Reed et al., 1995).
Structural Analysis
The molecular structure of D-Altritol has been resolved, providing insights into its conformation and potential interactions. Kopf et al. (1991) used crystallographic methods to determine the structure of D-Altritol, revealing a sickle conformation that is significant for understanding its chemical behavior (Kopf, Bischoff, & Köll, 1991).
Biophysical Properties in Nucleic Acids
D-Altritol has been used to modify nucleic acids, exploring its potential in biotechnology and medical applications. Migawa et al. (2013) synthesized constrained altritol nucleic acids (cANA) and found that they form duplexes with RNA. This research has implications for the development of siRNAs and other nucleic acid-based therapeutics (Migawa et al., 2013).
Metabolic Pathways in Bacteria
Wichelecki et al. (2015) discovered novel metabolic pathways for D-Altritol catabolism in Agrobacterium tumefaciens. Their study highlights the potential of using solute-binding proteins to identify new enzymes and pathways, which is significant for understanding bacterial metabolism and possibly for biotechnological applications (Wichelecki et al., 2015).
作用機序
Target of Action
D-Talitol, also known as D-Altritol, is a biochemical reagent used in life science research It’s worth noting that this compound is structurally similar to d-allose, which has been shown to have significant inhibitory effects on cancer cell proliferation .
Mode of Action
D-Allose has been shown to inhibit cancer cell proliferation in a dose-dependent manner .
Biochemical Pathways
It’s known that the formation of d-tagatose, a related compound, involves two biochemical steps: the reduction of d-psicose to this compound and the oxidation of this compound to d-tagatose .
Pharmacokinetics
It’s worth noting that the therapeutic value of many organoselenium compounds, which are structurally similar to this compound, is often hampered by low solubility in aqueous solutions, which prevents them from reaching therapeutically relevant doses in plasma .
Result of Action
D-allose, a structurally similar compound, has been shown to cause a moderate g2/m arrest in the cell cycle, up-regulation of cdk inhibitors p21 and p27 levels, and the induction of apoptosis in ovcar-3 cells .
Action Environment
It’s known that this compound can be stored under recommended conditions as mentioned in the certificate of analysis .
将来の方向性
D-Altritol is part of the D-Altritol Nucleic Acids (ANA) which have shown potential in nucleic acid sensing . The high-affinity array-based detection has been performed applying HNA and altritol NA probes to detect DNA and RNA . This suggests that D-Altritol and its related compounds could have future applications in the field of genetic disease diagnosis and treatment .
特性
IUPAC Name |
(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder. | |
| Record name | Altritol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11748 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
643-03-8, 5552-13-6 | |
| Record name | D-Altritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Altritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-ALTRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-Altritol?
A1: D-Altritol's molecular formula is C6H14O6, and its molecular weight is 182.17 g/mol.
Q2: Is there any spectroscopic data available for D-Altritol?
A2: Yes, studies have used techniques like 13C nuclear magnetic resonance spectroscopy (NMR) to analyze D-Altritol. [] Researchers observed changes in 13C signals due to D-Altritol in marine macroalga Himanthalia elongata when exposed to different carbon sources, illustrating its metabolic activity. [] Additionally, circular dichroism (CD) studies investigated the conformation of a D-Altritol derivative, 1,2:5,6-di-O-isopropylidene-D-altritol, through its thionocarbonate derivative. []
Q3: How does D-Altritol perform under various conditions?
A3: While specific data on D-Altritol's stability under different conditions is limited in the provided research, its use in various chemical reactions suggests a degree of stability. For instance, it serves as a starting material for synthesizing selenium-containing compounds like 1,4-anhydro-5-seleno-D-talitol (SeTal). []
Q4: Has computational chemistry been applied to study D-Altritol?
A5: Molecular dynamics (MD) simulations using AMBER 4.1 were employed to investigate the conformation and stability of single-stranded D-altritol nucleic acid (ANA) and its complex with RNA. [] These simulations revealed that the axial orientation of the 3'-OH group in ANA contributes to the stability of the ANA-RNA complex and a more preorganized single-stranded ANA chain. []
Q5: How do structural modifications of D-Altritol affect its activity?
A6: Research on D-Altritol analogues provides valuable insights into structure-activity relationships. For instance, 1,4-dideoxy-1,4-imino-D-talitol, an open-chain analogue of swainsonine (an α-mannosidase inhibitor) where the ring oxygen is replaced with a nitrogen, exhibits weaker inhibition of lysosomal α-mannosidase compared to swainsonine. [] This suggests the importance of the ring structure for optimal inhibitory activity. Furthermore, 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol, an isosteric analogue of α-D-ribofuranose 1-phosphate, displayed no inhibition of purine nucleoside phosphorylase. [, ] This highlights the specificity of the natural substrate and the impact of structural changes on biological activity.
Q6: What is the efficacy of D-Altritol in biological systems?
A8: Research indicates that D-Altritol might have an inhibitory effect on cancer cell proliferation. Studies on human ovarian carcinoma cells (OVCAR-3 cell line) showed that D-Altritol significantly inhibits cell growth in a dose-dependent manner. [] This inhibition is associated with cell cycle arrest in the G2/M phase, upregulation of cyclin-dependent kinase inhibitors p21 and p27, and induction of apoptosis. [] Another study demonstrated a similar inhibitory effect of D-allose on the proliferation of various cancer cell lines, suggesting its potential as an adjuvant therapeutic agent. []
Q7: Does D-Altritol impact intestinal function?
A9: In mice, D-Altritol exhibits a laxative effect, increasing small intestinal transit and luminal water content in the small intestine and cecum. [] This effect, observed alongside other rare sugar alcohols like D-talitol and L-iditol, suggests potential applications for treating constipation. []
Q8: What resources are available for D-Altritol research?
A11: The Enzyme Function Initiative (EFI) provides valuable bioinformatics web tools, such as the EFI-Enzyme Similarity Tool and the EFI-Genome Neighborhood Tool, which can assist in characterizing enzymes and metabolic pathways related to D-Altritol and its analogues. [] These tools prove particularly valuable for annotating proteins with previously unknown functions. []
Q9: What are the key milestones in D-Altritol research?
A12: A significant milestone in D-Altritol research is the discovery of novel metabolic pathways for its catabolism in Agrobacterium tumefaciens C58. [] This discovery led to the identification of previously unknown enzymatic reactions and provided valuable insights into D-Altritol's role in biological systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)
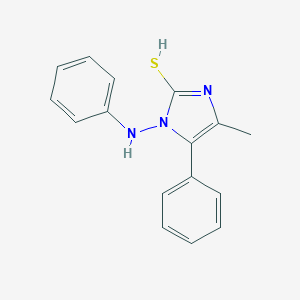
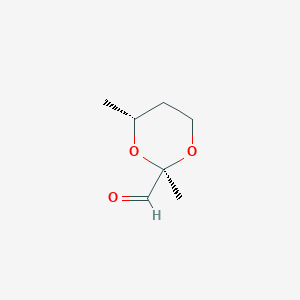
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
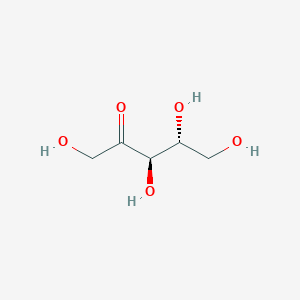
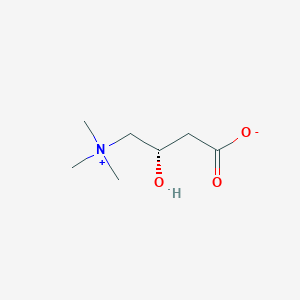
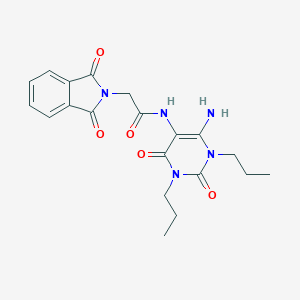




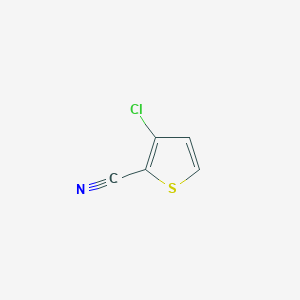
![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)
